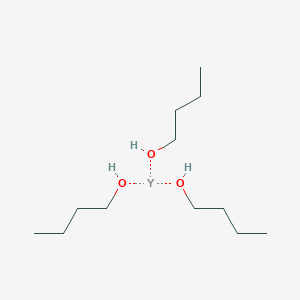
4-METHYLCATECHOL-D8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylcatechol-D8 is a deuterium-labeled derivative of 4-Methylcatechol. This compound is primarily used in scientific research due to its unique properties, which include its role as a metabolite of p-toluate and its function as a substrate and suicide inhibitor of Catechol 2,3-Dioxygenase .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcatechol-D8 involves the deuteration of 4-Methylcatechol. This process typically includes the exchange of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the deuterium gas and ensure the purity of the final product. The production methods are designed to maximize yield while maintaining the integrity of the compound .
化学反応の分析
Types of Reactions: 4-Methylcatechol-D8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding quinone derivative.
Reduction: The compound can be reduced back to its original form from the quinone state.
Substitution: Various substituents can be introduced to the aromatic ring of this compound under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .
科学的研究の応用
4-Methylcatechol-D8 is utilized in various scientific research fields, including:
Chemistry: It serves as a model compound for studying electrochemical processes and reaction mechanisms.
Biology: The compound is used to investigate metabolic pathways and enzyme interactions.
作用機序
The mechanism of action of 4-Methylcatechol-D8 involves its interaction with various molecular targets and pathways. For instance, it acts as a potent anti-platelet compound by blocking platelet aggregation through multiple pathways, including receptors for the von Willebrand factor, glycoprotein IIb/IIIa, and protein kinase C . This multi-target approach enhances its effectiveness in preventing platelet aggregation compared to traditional agents like acetylsalicylic acid.
類似化合物との比較
4-Methylcatechol: The non-deuterated form of 4-Methylcatechol-D8, which shares similar chemical properties but lacks the deuterium labeling.
Catechol: A structurally related compound with two hydroxyl groups on the benzene ring, but without the methyl group.
4-Ethylcatechol: Another derivative with an ethyl group instead of a methyl group, exhibiting different physical and chemical properties.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can influence the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and enzyme kinetics .
特性
CAS番号 |
1219803-18-5 |
|---|---|
分子式 |
C7D8O2 |
分子量 |
132.1865142 |
同義語 |
4-METHYLCATECHOL-D8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


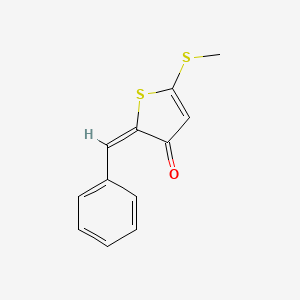
![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)
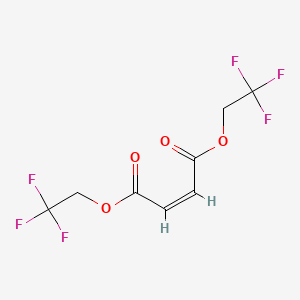
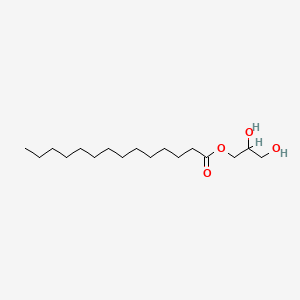
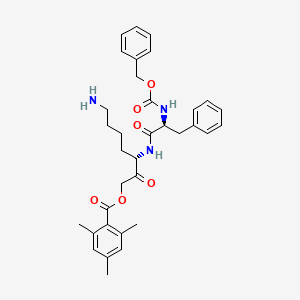
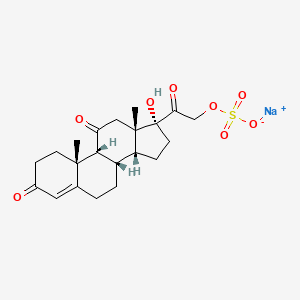
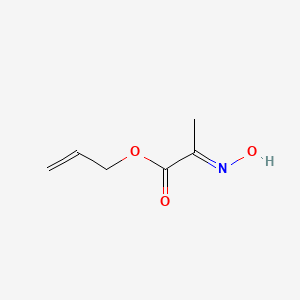
![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)
![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)
